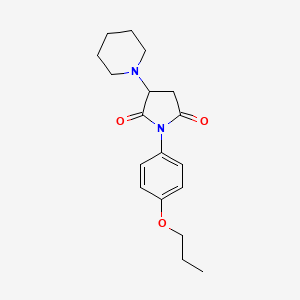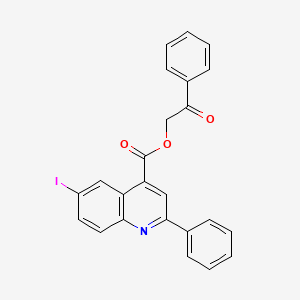
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol, also known as BDMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMP belongs to the class of piperidinols, which are known for their diverse pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects.
Mechanism of Action
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol acts as a dopamine D2 receptor antagonist, which leads to a decrease in dopamine transmission in the brain. This, in turn, can lead to a reduction in psychotic symptoms such as hallucinations and delusions. 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol also acts as a serotonin 5-HT2A receptor antagonist, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has been shown to have several biochemical and physiological effects, including a reduction in dopamine levels in the striatum, an increase in serotonin levels in the prefrontal cortex, and a decrease in glutamate levels in the hippocampus. These effects may contribute to its therapeutic potential in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol in lab experiments is its high selectivity for dopamine D2 and serotonin 5-HT2A receptors, which allows for more precise targeting of these receptors. However, one limitation of using 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol is its relatively low potency compared to other antipsychotic drugs, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol, including:
1. Investigating its potential therapeutic applications in other psychiatric disorders, such as depression and bipolar disorder.
2. Developing more potent analogs of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol that may have improved therapeutic efficacy.
3. Studying the long-term effects of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol on dopamine and serotonin transmission in the brain.
4. Investigating the potential use of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol as a tool for studying the role of dopamine and serotonin in the pathophysiology of psychiatric disorders.
In conclusion, 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol is a synthetic compound that has potential therapeutic applications in the treatment of psychiatric disorders. Its mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, which may contribute to its antipsychotic and anxiolytic effects. While 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol can be synthesized using several methods, including the reduction of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and anxiety. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol can act as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, which are known to be involved in the pathophysiology of these disorders.
properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(17)9-16/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXHWWFASZXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


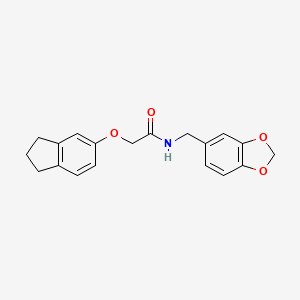
![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
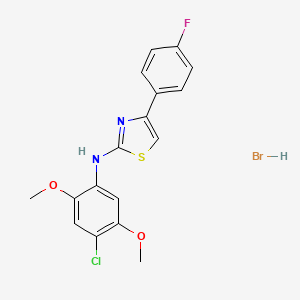
![1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
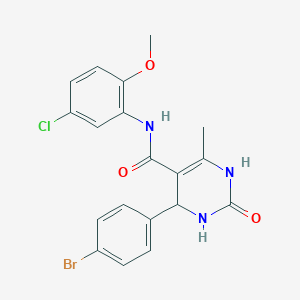
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)
